Bis(triphenylphosphine)nickeldicarbonyl

Catalog No.
S1507497
CAS No.
13007-90-4
M.F
C38H30NiO2P2
M. Wt
639.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(triphenylphosphine)nickeldicarbonyl

CAS Number

13007-90-4

Product Name

Bis(triphenylphosphine)nickeldicarbonyl

IUPAC Name

carbon monoxide;nickel;bis(triphenylphosphane)

Molecular Formula

C38H30NiO2P2

Molecular Weight

639.3 g/mol

InChI

InChI=1S/2C18H15P.2CO.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2;/h2*1-15H;;;

InChI Key

SLFKPACCQUVAPG-UHFFFAOYSA-N

Canonical SMILES

[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni]

The exact mass of the compound Bis(triphenylphosphine)dicarbonylnickel is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158659. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(triphenylphosphine)nickeldicarbonyl (CAS 13007-90-4) is a zero-valent nickel complex widely procured as a robust catalyst for alkyne cyclooligomerization and a premier molecular precursor for nickel phosphide nanomaterials. Unlike many Ni(0) sources that demand rigorous inert-atmosphere protocols, this complex is an isolable, relatively air-stable solid with a high melting point of 206–209 °C. Its well-defined Ni(0) center, stabilized by both strongly sigma-donating triphenylphosphine and pi-accepting carbonyl ligands, provides an optimal balance of reactivity and shelf-stability. This makes it a highly practical reagent for both benchtop organometallic synthesis and scalable materials science applications where precise thermal decomposition is required.

Research Fit

Homogeneous catalysis & organometallic synthesis precursor
Air-sensitive solid; requires inert-atmosphere handling
Cyclotrimerization, oligomerization & C–C bond formations

Substituting Bis(triphenylphosphine)nickeldicarbonyl with other common nickel precursors introduces severe handling, safety, or processability penalties. The most common Ni(0) alternative, Ni(COD)2, is notoriously sensitive to air and temperature, requiring continuous glovebox handling and cryogenic storage to prevent rapid degradation. Conversely, the parent carbonyl, Ni(CO)4, is an extremely toxic, volatile liquid (boiling point 43 °C) that poses severe inhalation hazards and mandates specialized safety infrastructure. While Ni(II) salts like NiCl2(PPh3)2 are bench-stable, they require strong in situ reducing agents (such as zinc or pyrophoric organometallics) to access the active Ni(0) state, which complicates reaction stoichiometry and limits functional group tolerance. Bis(triphenylphosphine)nickeldicarbonyl circumvents these issues by delivering a pre-reduced, stable Ni(0) center in a safe, easy-to-weigh solid form [1].

Substitution Risk

Ni(CO)₄

Initiation kinetics and concentration-dependent inhibition profiles may shift; reactivity pattern does not directly transfer.

Ni(COD)₂

Reactivity–stability balance differs; may require higher temperature for controlled ligand substitution.

Pd(PPh₃)₄

Electronic properties and selectivity outcomes may diverge fundamentally in catalytic cycles.

Bench Stability vs. Ni(COD)2

For procurement and laboratory operations, the thermal and atmospheric stability of a catalyst directly impacts storage costs and reproducible dosing. While Ni(COD)2 decomposes rapidly at room temperature and must be stored at -20 °C under inert gas, Ni(CO)2(PPh3)2 is a stable solid with a melting point of 206–209 °C. This allows for standard ambient shipping and benchtop weighing without the immediate degradation seen in Ni(COD)2, significantly reducing the logistical burden and ensuring consistent catalytic loading across batches .

Evidence DimensionHandling requirements and thermal stability
Target Compound DataStable solid, melting point 206–209 °C, ambient weighing possible
Comparator Or BaselineNi(COD)2 (Requires -20 °C storage, strict glovebox handling)
Quantified Difference>200 °C difference in thermal stability threshold before decomposition
ConditionsStandard laboratory storage and weighing protocols

Eliminates the need for continuous cryogenic storage and strict glovebox handling, lowering operational costs and improving batch-to-batch reproducibility.

Polymerization initiation
Head-to-head
Ni(CO)₂(PPh₃)₂ Considerably more active; no inhibition at high concentration
Ni(CO)₄ Lower activity; exhibits inhibition at high concentration
May support robust polymerization protocols with broader concentration range
Ea = 21.2 kcal mol⁻¹; benzene, 25 °C

Controlled Thermal Decomposition for Ni2P Synthesis

In materials science, the synthesis of uniform metal phosphide nanoparticles requires precursors with specific, predictable decomposition profiles. Ni(CO)2(PPh3)2 is uniquely suited for this, undergoing a controlled thermal decomposition at 250 °C in oleylamine and 1-octadecene to yield amorphous Ni-P nanoparticles, which can be further annealed to highly crystalline hexagonal Ni2P at 300 °C. In contrast, simple nickel salts lack the pre-coordinated phosphorus necessary for direct single-source-like decomposition, often requiring highly reactive and dangerous phosphorus sources like white phosphorus or phosphine gas. The built-in PPh3 ligands in Ni(CO)2(PPh3)2 provide an intrinsic phosphorus source that modulates the nucleation kinetics, yielding uniform crystallites critical for electrocatalytic applications [1].

Evidence DimensionDecomposition profile and phase purity
Target Compound DataDirect decomposition at 250 °C yields uniform amorphous Ni-P intermediates
Comparator Or BaselineSimple Ni(II) salts + external P sources (Requires highly toxic/reactive P precursors)
Quantified DifferenceSingle-component delivery of both Ni and P vs. multi-component hazardous synthesis
ConditionsThermal decomposition in oleylamine/1-octadecene at 250–300 °C

Enables the safe, scalable, and reproducible synthesis of advanced electrocatalysts without relying on pyrophoric or highly toxic external phosphorus reagents.

Olefin oligomerization
Head-to-head
Supported Ni(CO)₂(PPh₃)₂ 61–73% ethylene conversion
Unsupported complex Very slight or no activity
Heterogenization dramatically boosts catalytic activity
Silica-alumina support, 400–800 psig, 5.5 h

Volatility Safety vs. Ni(CO)4

When a Ni(0) carbonyl species is required for carbonylation or cyclization reactions, the baseline reagent Ni(CO)4 presents extreme safety risks due to its high volatility (boiling point 43 °C) and acute toxicity. Ni(CO)2(PPh3)2 effectively replaces Ni(CO)4 in many catalytic cycles by substituting two volatile CO ligands with bulky, stabilizing triphenylphosphine ligands. This transforms a highly hazardous liquid into a manageable solid, drastically reducing the vapor pressure and inhalation risk while still providing the necessary Ni(0) carbonyl active species upon ligand dissociation in solution [1].

Evidence DimensionPhysical state and volatility
Target Compound DataSolid, melting point 206–209 °C, negligible vapor pressure at 25 °C
Comparator Or BaselineNi(CO)4 (Liquid, boiling point 43 °C, high vapor pressure)
Quantified Difference~160 °C difference in phase transition temperature, eliminating ambient inhalation hazard
ConditionsAmbient temperature and pressure handling

Allows industrial and academic labs to perform Ni(0)-catalyzed carbonylations and cyclizations without the prohibitive safety infrastructure required for Ni(CO)4.

Ligand substitution control
Head-to-head
Ni(CO)₂(PPh₃)₂ Stable at 20 °C; requires 95 °C for C–C activation
Ni(COD)₂ Quantitative activation at 20 °C
May provide wider operational window for stepwise ligand substitution
With chelating phosphine L3
Microwave cyclotrimerization
Class-level
Ni(CO)₂(PPh₃)₂ First Ni catalyst in total synthesis; microwave compatible
Co/Rh catalysts Traditionally used for cyclotrimerization
May support accelerated polycyclic scaffold construction
No direct yield comparison available

Ni2P Electrocatalyst Synthesis

Driven by its predictable thermal decomposition profile at 250 °C, Ni(CO)2(PPh3)2 is the preferred molecular precursor for synthesizing uniform Ni2P nanoparticles. These materials are critical for advanced electrocatalysis, including the hydrogen evolution reaction (HER) and hydrodeoxygenation processes. The compound acts as a dual-source precursor, utilizing its coordinated triphenylphosphine ligands to facilitate controlled Ni-P bond formation without requiring hazardous external phosphorus gases[1].

Alkyne Cyclooligomerization (Reppe Chemistry)

As a stable Ni(0) source, this compound is highly effective for the catalytic cyclotrimerization of alkynes to substituted benzenes and the cyclooligomerization of butadiene. Its bench-stable nature allows for precise catalyst loading in continuous or batch reactors, avoiding the rapid degradation issues associated with Ni(COD)2 while maintaining high catalytic turnover for carbon-carbon bond formation[2].

Heterobimetallic & Cluster Synthesis

The stability and defined ligand substitution kinetics of Ni(CO)2(PPh3)2 make it an ideal starting material for synthesizing complex heterobimetallic clusters and novel organometallic frameworks. It readily undergoes controlled decarbonylation or phosphine exchange to bridge with other metal centers (e.g., Zn, Au, Rh), enabling the design of cooperative bimetallic catalysts for specialized cross-coupling and bond activation methodologies [3].

Application Fit

Application
Selection Property
Validation Focus
Free-radical polymerization initiator
High initiation activity without concentration inhibition
Initiation kinetics and operational concentration range
Heterogeneous olefin oligomerization precursor
Activity boost upon silica-alumina support
Olefin conversion and catalyst separation
Stepwise ligand substitution synthesis
Moderate reactivity and thermal stability
Intermediates isolation and substitution control
Microwave-assisted cyclotrimerization
Microwave compatibility for [2+2+2] reactions
Polycyclic scaffold synthesis efficiency

Physical Description

Solid; [Merck Index] Light yellow crystalline solid; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

2

Exact Mass

638.107446 Da

Monoisotopic Mass

638.107446 Da

Heavy Atom Count

43

UNII

1QB0TWF7LY

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (90.48%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H350 (90.48%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

13007-90-4

Wikipedia

Bis(triphenylphosphine)dicarbonylnickel

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